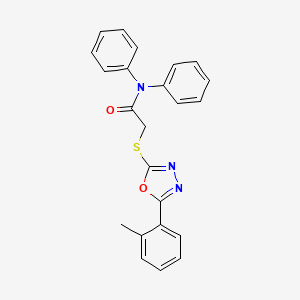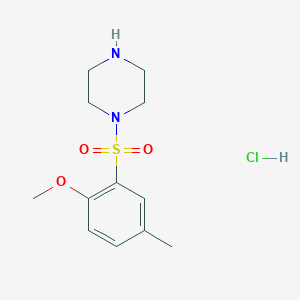
1-(2-Methoxy-5-methyl-benzenesulfonyl)-piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms
Preparation Methods
The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the hydrogen atoms on the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: It has potential applications in drug discovery and development. Its piperazine moiety is a common feature in many pharmaceutical compounds, and its derivatives may exhibit pharmacological activities.
Mechanism of Action
The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with receptors in the body, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound lacks the sulfonyl group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
1-(2,3-Dichlorophenyl)piperazine hydrochloride:
The uniqueness of 1-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine hydrochloride lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H19ClN2O3S |
|---|---|
Molecular Weight |
306.81 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-10-3-4-11(17-2)12(9-10)18(15,16)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H |
InChI Key |
GYUGXVLUDPOPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


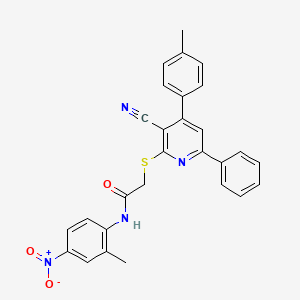

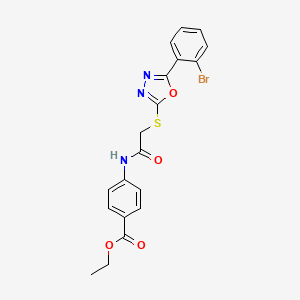
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
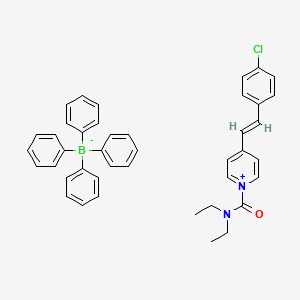

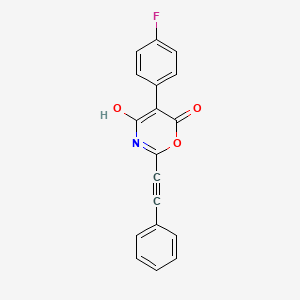
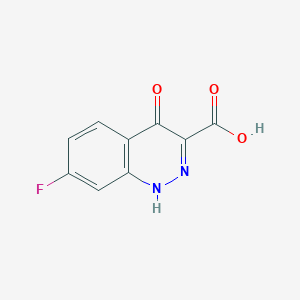
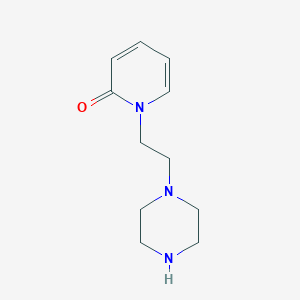
![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
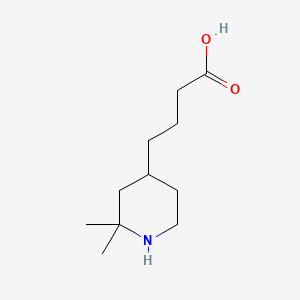
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
